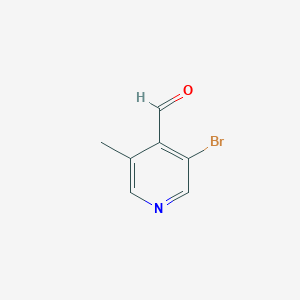

3-Bromo-5-methylpyridine-4-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-bromo-5-methylpyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-2-9-3-7(8)6(5)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSBJAGVBUKZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376634 | |

| Record name | 3-Bromo-5-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203569-15-7 | |

| Record name | 3-Bromo-5-methyl-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203569-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-methylpyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-methylpyridine-4-carboxaldehyde

This technical guide provides a comprehensive overview of a key synthesis pathway for 3-Bromo-5-methylpyridine-4-carboxaldehyde, a valuable intermediate in pharmaceutical and agrochemical research. The following sections detail the reaction mechanism, experimental protocols, and quantitative data associated with a prominent synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis Pathway Overview

The synthesis of the target compound, referred to in the literature as 5-Bromo-4-methyl-pyridine-3-carbaldehyde, is achieved through a selective formylation of a dibrominated pyridine precursor. The primary pathway involves a lithium-bromine exchange followed by quenching with an electrophilic formylating agent.

A common and effective route starts from 3,5-Dibromo-4-methyl-pyridine. This starting material undergoes a lithium-halogen exchange at a low temperature using n-butyllithium. The resulting lithiated intermediate is then reacted with N,N-dimethylformamide (DMF) to introduce the formyl group at the 3-position. This regioselective reaction is driven by the directing effects of the pyridine nitrogen and the methyl group. Subsequent aqueous workup and purification yield the desired aldehyde.

Below is a diagram illustrating this synthetic pathway.

Caption: Synthesis of this compound.

Experimental Protocol

The following detailed experimental protocol for the synthesis of 5-Bromo-4-methyl-pyridine-3-carbaldehyde is adapted from patent literature[1].

Materials and Reagents:

-

3,5-Dibromo-4-methyl-pyridine

-

Dry Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ether

-

Brine

-

Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of 3,5-Dibromo-4-methyl-pyridine (3.8 g, 15.1 mmol) in dry THF (150 mL) is prepared in a flask under an argon atmosphere and cooled to -100°C using a nitrogen/ether bath.[1]

-

n-Butyllithium (2.5 M in hexanes, 6.2 mL, 15.4 mmol) is added dropwise to the stirred solution. The reaction mixture is stirred for an additional 5 minutes at -100°C.[1]

-

N,N-Dimethylformamide (DMF) (1.8 mL, 23.2 mmol) is then added to the reaction mixture.[1]

-

The reaction is stirred for 20 minutes at -100°C, followed by stirring for 1 hour at -78°C.[1]

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.[1]

-

The mixture is extracted with ether. The combined organic layers are washed with brine and dried over Na₂SO₄.[1]

-

The solvent is removed in vacuo.[1]

-

The crude product is purified by silica gel chromatography using a 20% ethyl acetate in hexanes eluent.[1]

Product Characterization:

The final product is obtained as a clear oil which slowly solidifies.[1]

-

¹H NMR (300 MHz, CDCl₃): δ 10.25 (s, 1H), 8.84 (s, 1H), 8.83 (s, 1H), 2.76 (s, 3H).[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis protocol.

| Reactant/Product | Molecular Formula | Amount (g) | Amount (mmol) | Molar Ratio | Yield (%) |

| 3,5-Dibromo-4-methyl-pyridine | C₆H₅Br₂N | 3.8 | 15.1 | 1.0 | - |

| n-Butyllithium | C₄H₉Li | - | 15.4 | 1.02 | - |

| N,N-Dimethylformamide | C₃H₇NO | - | 23.2 | 1.54 | - |

| 5-Bromo-4-methyl-pyridine-3-carbaldehyde | C₇H₆BrNO | 2.18 | 10.9 | - | 72 |

Alternative and Related Syntheses

While the above protocol details a direct and high-yield approach, other methods for the synthesis of related brominated pyridine carboxaldehydes and their precursors exist. For instance, the synthesis of 3-bromo-5-methylpyridine has been reported starting from 3-nitro-5-chloropyridine, involving a condensation reaction with diethyl malonate, decarboxylation, reduction of the nitro group, and finally a Sandmeyer-type reaction to introduce the bromine.[2] Such multi-step syntheses, while potentially longer, can be advantageous depending on the availability and cost of starting materials.

Furthermore, direct bromination of methylpyridine derivatives is a common strategy, though regioselectivity can be a challenge.[3] The choice of brominating agent and reaction conditions is crucial to control the position of bromination.[3] Diazotization of amino-substituted methylpyridines followed by bromination is another viable route.[3]

These alternative pathways highlight the versatility of synthetic strategies available for accessing this class of compounds, allowing researchers to select the most appropriate method based on their specific needs and available resources.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-methylpyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 3-Bromo-5-methylpyridine-4-carboxaldehyde. Due to its structural motifs—a substituted pyridine ring bearing a bromine atom and an aldehyde group—this molecule holds potential as a versatile building block in medicinal chemistry and materials science. This document collates available data on its chemical and physical characteristics, outlines plausible experimental protocols for its synthesis and analysis, and discusses its potential applications based on the reactivity of its functional groups.

Core Physicochemical Properties

Quantitative data for this compound is limited to predicted values from computational models. For comparative purposes, experimental data for the closely related precursor, 3-Bromo-5-methylpyridine, is also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Data Type |

| Molecular Formula | C₇H₆BrNO | - |

| Molecular Weight | 200.03 g/mol | - |

| Appearance | Light yellow to yellow solid | Experimental |

| Boiling Point | 269.7 ± 35.0 °C | Predicted[1] |

| Density | 1.577 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 1.18 ± 0.28 | Predicted[1] |

| Storage Conditions | 2-8°C | Recommended |

Table 2: Physicochemical Properties of 3-Bromo-5-methylpyridine

| Property | Value | Data Type |

| CAS Number | 3430-16-8 | - |

| Molecular Formula | C₆H₆BrN | - |

| Molecular Weight | 172.02 g/mol | - |

| Appearance | Colorless to light yellow liquid | Experimental[2][3] |

| Melting Point | ~ -20 °C | Experimental[2] |

| Boiling Point | 190-195 °C | Experimental[2] |

| Density | ~1.45 g/cm³ | Experimental[2] |

| Solubility | Slightly soluble in water; soluble in ethanol and ether. | Experimental[2] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound would likely involve the formylation of a suitable precursor, such as 3-bromo-5-methylpyridine. One common method for the introduction of an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction.

Proposed Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Detailed Methodology:

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF). The mixture is stirred to form the Vilsmeier reagent.

-

Formylation: 3-Bromo-5-methylpyridine is dissolved in a suitable solvent and added to the prepared Vilsmeier reagent. The reaction mixture is heated to facilitate the electrophilic aromatic substitution.

-

Hydrolysis: Upon completion of the reaction, the mixture is cooled and carefully poured into ice water. The intermediate is then hydrolyzed, typically by heating, to yield the aldehyde.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent. The combined organic layers are then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Analytical Characterization

Standard analytical techniques would be employed to confirm the identity and purity of the synthesized this compound.

Analytical Workflow:

Caption: Standard analytical workflow for product characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the aldehyde proton (typically downfield, ~10 ppm), and the methyl group protons (~2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show signals for the seven carbon atoms, including the characteristic aldehyde carbonyl carbon (~190 ppm).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretches of the aromatic ring and methyl group, and C-Br vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern would likely show the loss of the bromine atom and the aldehyde group.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three functional components: the pyridine ring, the bromine atom, and the aldehyde group.

Diagram of Potential Reactions:

Caption: Potential reaction pathways for the target compound.

-

Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals. The bromine atom serves as a handle for introducing molecular diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the synthesis of libraries of compounds for drug discovery screening. The aldehyde group can be converted to other functional groups or used to link the molecule to other scaffolds.

-

Agrochemicals: Substituted pyridines are also prevalent in agrochemicals. The reactivity of this compound could be exploited to synthesize novel herbicides, fungicides, or insecticides.

-

Materials Science: The pyridine nitrogen can act as a ligand for metal coordination, suggesting potential applications in the synthesis of metal-organic frameworks (MOFs) or other functional materials.

Biological Activity

While no specific biological activity has been reported for this compound, related substituted pyridine-carboxaldehyde derivatives have shown a range of biological effects, including antimicrobial and antitumor activities. The structural features of the title compound make it a candidate for screening in various biological assays to explore its therapeutic potential.

Conclusion

This compound is a chemical entity with significant potential as an intermediate in various fields of chemical synthesis. While experimental data on its physicochemical properties and detailed synthetic protocols are currently sparse in publicly available literature, this guide provides a foundational understanding based on predicted data and established chemical principles. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in drug discovery and materials science.

References

3-Bromo-5-methylpyridine-4-carboxaldehyde CAS number and spectral data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-Bromo-5-methylpyridine-4-carboxaldehyde, a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Pyridine scaffolds are integral to numerous pharmacologically active compounds, and the specific substitution pattern of this molecule offers a unique platform for the development of novel therapeutic agents. This document outlines its chemical identity, physicochemical properties, and predicted spectral data. Furthermore, a plausible synthetic route is detailed, providing a foundational methodology for its preparation in a laboratory setting.

Chemical Identity and Properties

This compound is a distinct aromatic aldehyde. Its core structure is a pyridine ring, functionalized with a bromo, a methyl, and a carboxaldehyde group at positions 3, 5, and 4, respectively.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 203569-15-7 | [1][2] |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [2] |

| IUPAC Name | 3-Bromo-5-methylpyridine-4-carbaldehyde | |

| Synonyms | 3-Bromo-5-methyl-4-pyridinecarboxaldehyde, 3-Bromo-5-methylisonicotinaldehyde | [3] |

| Appearance | Solid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) |

Spectral Data (Predicted)

As of the date of this document, publicly accessible, experimentally determined spectral data for this compound is limited. The following tables present predicted spectral characteristics based on the analysis of similar structures and standard spectral data libraries. These predictions are intended to aid in the preliminary identification of the compound.

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehyde proton (-CHO) |

| ~8.8 | s | 1H | Pyridine H-2 |

| ~8.6 | s | 1H | Pyridine H-6 |

| ~2.5 | s | 3H | Methyl protons (-CH₃) |

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (-CHO) |

| ~155 | Pyridine C-2 |

| ~152 | Pyridine C-6 |

| ~140 | Pyridine C-4 |

| ~135 | Pyridine C-5 |

| ~120 | Pyridine C-3 (C-Br) |

| ~20 | Methyl carbon (-CH₃) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 200/202 | Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of Bromine isotope (⁷⁹Br/⁸¹Br) |

| 199/201 | [M-H]⁺ |

| 171/173 | [M-CHO]⁺ |

| 120 | [M-Br]⁺ |

| 91 | [M-Br-CHO]⁺ |

Synthesis Protocol

Proposed Synthesis of this compound

The synthesis can be envisioned in a two-step process starting from the commercially available 3,5-dibromopyridine. The first step involves a selective methylation, followed by a lithium-halogen exchange and subsequent formylation.

Step 1: Synthesis of 3-Bromo-5-methylpyridine

This procedure is adapted from the known synthesis of related methylpyridines.

-

Materials: 3,5-Dibromopyridine, Methylmagnesium chloride (or other suitable methylating agent), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous ammonium chloride solution, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 3,5-dibromopyridine in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of methylmagnesium chloride in THF dropwise.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-Bromo-5-methylpyridine.

-

Step 2: Synthesis of this compound

This procedure is a proposed adaptation based on the formylation of halo-pyridines.

-

Materials: 3-Bromo-5-methylpyridine, n-Butyllithium (n-BuLi) in hexanes, N,N-Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF, anhydrous), Saturated aqueous ammonium chloride solution, Diethyl ether, Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 3-Bromo-5-methylpyridine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-BuLi in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

-

Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

-

Experimental Workflow Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals in drug development. While experimentally verified spectral data remains elusive in the public domain, the predicted data and the proposed synthetic protocol offer a solid starting point for further investigation and utilization of this compound in novel synthetic endeavors. It is recommended that any synthesis be performed with caution and that the identity and purity of the resulting product be rigorously confirmed by analytical methods such as NMR and mass spectrometry.

References

Characterization of 3-Bromo-5-methylpyridine-4-carboxaldehyde: A Technical Guide to NMR and MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical techniques used to characterize the heterocyclic compound 3-Bromo-5-methylpyridine-4-carboxaldehyde. The focus of this document is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and confirmation. This guide includes detailed experimental protocols, tabulated spectral data, and visualizations to aid in the understanding of the analytical workflow.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the pyridine scaffold in a wide range of pharmaceuticals. Accurate and unambiguous characterization of such molecules is a critical step in the research and development process, ensuring purity, confirming identity, and enabling the interpretation of biological activity. NMR spectroscopy and Mass Spectrometry are powerful and complementary techniques that provide detailed information about the molecular structure and mass of a compound.

Analytical Methods and Data

The structural confirmation of this compound is achieved through a combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data presented in this section is representative of the expected analytical results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are the most common techniques.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.25 | s | 1H | H-7 (Aldehyde) |

| 8.80 | s | 1H | H-2 |

| 8.55 | s | 1H | H-6 |

| 2.60 | s | 3H | H-8 (Methyl) |

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C-7 (Aldehyde Carbonyl) |

| 155.0 | C-2 |

| 152.0 | C-6 |

| 138.0 | C-4 |

| 135.0 | C-5 |

| 125.0 | C-3 |

| 20.0 | C-8 (Methyl) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Assignment |

| ESI+ | 200.9, 202.9 | [M+H]⁺ (Isotopic pattern for Br) |

Experimental Protocols

The following sections detail the methodologies for acquiring the NMR and MS data for the characterization of this compound.

NMR Spectroscopy Protocol

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean and dry 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

Acquisition Time: 4.0 s

3.1.3. ¹³C NMR Acquisition

-

Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Acquisition Time: 1.0 s

Mass Spectrometry Protocol

3.2.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

3.2.2. LC-MS/MS Analysis

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to ensure separation from impurities.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Gas Flow: Nitrogen at appropriate rates for nebulization and desolvation.

-

Data Acquisition: Full scan mode to detect the [M+H]⁺ ion.

Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the characterization process.

Caption: Experimental workflow for the characterization of this compound.

Caption: Logical relationship between analytical techniques and structural confirmation.

An In-Depth Technical Guide to the Synthesis of Substituted Pyridine-4-Carboxaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing substituted pyridine-4-carboxaldehyde derivatives. These compounds are pivotal intermediates in medicinal chemistry and materials science, necessitating robust and versatile synthetic routes. This document details various synthetic strategies, complete with experimental protocols, quantitative data, and visual representations of reaction pathways to aid in laboratory application.

Introduction

Pyridine-4-carboxaldehyde and its substituted analogues are crucial building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and novel materials. The aldehyde functional group at the C4 position of the pyridine ring serves as a versatile handle for a multitude of chemical transformations, such as nucleophilic additions, reductive aminations, and condensations. The electronic nature of the pyridine ring, coupled with the reactivity of the aldehyde, makes these compounds highly valuable in the construction of complex molecular architectures. This guide explores the most pertinent and effective methods for their synthesis, categorized by the nature of the starting material and the type of chemical transformation.

Synthesis by Oxidation of 4-Methylpyridine Derivatives

A common and direct approach to pyridine-4-carboxaldehydes is the oxidation of the corresponding 4-methylpyridines (4-picolines). The choice of oxidizing agent is critical to achieve high yields and selectivity, preventing over-oxidation to the carboxylic acid.

Oxidation using Selenium Dioxide

Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. This method is applicable to substituted 4-methylpyridines. The reaction is typically performed in a suitable solvent like dioxane or pyridine at elevated temperatures.

Caption: Oxidation of 4-methylpyridines to aldehydes using SeO₂.

Experimental Protocol: Oxidation of 2-Chloro-4-methylpyridine

-

To a solution of 2-chloro-4-methylpyridine (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.1 eq).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-4-pyridinecarboxaldehyde.

Other Oxidation Methods (Swern, Dess-Martin, etc.)

Alternative oxidation methods starting from the corresponding 4-pyridinemethanols are highly effective and often proceed under milder conditions. These alcohols can be prepared by the reduction of 4-pyridinecarboxylic acids or their esters.

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C).

-

Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, is known for its mild conditions and high yields.

Caption: Oxidation of 4-pyridinemethanols to aldehydes.

Experimental Protocol: Dess-Martin Oxidation of 2-Chloro-4-pyridinemethanol

-

Dissolve 2-chloro-4-pyridinemethanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously for 15 minutes, then separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-chloro-4-pyridinecarboxaldehyde.

Synthesis from 4-Cyanopyridine Derivatives

The reduction of a nitrile to an aldehyde is a classic transformation that can be applied to the synthesis of pyridine-4-carboxaldehydes. The Stephen aldehyde synthesis is a notable method for this conversion.

Caption: Stephen reaction for the synthesis of pyridine-4-carboxaldehydes.

Experimental Protocol: Synthesis of Pyridine-4-carboxaldehyde from 4-Cyanopyridine

-

Dissolve 4-cyanopyridine (1.0 eq) in a solution of anhydrous tetrahydrofuran (THF) saturated with hydrogen chloride gas.

-

Add stannous chloride (SnCl₂) (1.5 eq) to the solution and stir at room temperature for several hours until the formation of the iminium salt precipitate is complete.

-

Filter the precipitate and wash with anhydrous ether.

-

Hydrolyze the iminium salt by dissolving it in water and stirring at room temperature.

-

Neutralize the solution with a base such as sodium carbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain pyridine-4-carboxaldehyde. A yield of 95.8% has been reported for this method.

Synthesis from Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives can serve as versatile starting materials for the synthesis of pyridine-4-carboxaldehydes through multi-step sequences.

Via 4-Pyridine-2-imidazoline Intermediate

A two-step process involving the formation of a 4-pyridine-2-imidazoline intermediate followed by reductive hydrolysis provides an efficient route to pyridine-4-carboxaldehyde.

Caption: Synthesis of pyridine-4-carboxaldehyde from isonicotinic acid.

Experimental Protocol: Synthesis from Isonicotinic Acid

Step 1: Synthesis of 4-Pyridine-2-imidazoline

-

In a solvent-free reaction, heat a mixture of isonicotinic acid (1.0 eq) and ethylenediamine (1.1 eq) at 100-300 °C for 10-15 hours.

-

The product, 4-pyridine-2-imidazoline, can be used in the next step without further purification.

Step 2: Reductive Hydrolysis

-

Dissolve the 4-pyridine-2-imidazoline from Step 1 in absolute ethanol under a nitrogen atmosphere and cool to below -5 °C in an ice-salt bath.

-

Add metallic sodium (2.0 eq) portion-wise, maintaining the temperature below -5 °C.

-

After the reaction is complete (approx. 1 hour), remove the ethanol under reduced pressure.

-

Add an oxalic acid solution to adjust the pH to 1-2 and reflux for 2 hours.

-

After cooling, neutralize the solution with sodium bicarbonate and extract with ethyl acetate to obtain pyridine-4-carboxaldehyde, with a reported yield of 88%.

Formylation of the Pyridine Ring

Direct introduction of a formyl group onto a pre-existing substituted pyridine ring is an attractive strategy. This can be achieved through classical electrophilic aromatic substitution-type reactions or via organometallic intermediates.

Directed Ortho-Metalation and Formylation

For pyridines bearing a directing group, lithiation at the position ortho to the directing group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), is a powerful method for regioselective synthesis.

Caption: Directed ortho-metalation and formylation of pyridines.

Experimental Protocol: Synthesis of 2-Bromo-4-methoxypyridine-5-carboxaldehyde

-

To a solution of 2-bromo-4-methoxypyridine (1.0 eq) in anhydrous THF

In-Depth Technical Guide: Stability and Storage of 3-Bromo-5-methylpyridine-4-carboxaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 3-Bromo-5-methylpyridine-4-carboxaldehyde. Due to the limited availability of specific stability data for this compound, this document combines information from safety data sheets (SDS) for the compound and its structural analogs, with established principles of stability for aromatic aldehydes and pyridine derivatives. The guide outlines potential degradation pathways, recommended analytical methodologies for stability assessment, and a proposed workflow for conducting forced degradation studies. This information is intended to support researchers and drug development professionals in ensuring the integrity and proper handling of this compound in a laboratory and development setting.

Introduction

This compound is a substituted pyridine derivative that serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. The presence of a reactive aldehyde group and a substituted pyridine ring makes it susceptible to various degradation pathways, which can impact its purity, reactivity, and the overall quality of the final products. Understanding and controlling the stability of this intermediate is therefore critical for reproducible and reliable research and development outcomes.

Recommended Storage and Handling

Based on available safety data sheets for this compound and structurally related bromopyridines, the following storage and handling conditions are recommended to maintain its integrity.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1][2] Some sources for similar compounds recommend refrigeration (2-8°C). | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Store in a well-ventilated area.[1][2][3] For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advised.[3][4] | The aldehyde functional group can be susceptible to oxidation. An inert atmosphere displaces oxygen, mitigating this risk. |

| Container | Keep container tightly closed.[1][2][3] | Prevents exposure to atmospheric moisture and oxygen. |

| Light | Protect from light.[4] | Aromatic aldehydes can be light-sensitive and may undergo photolytic degradation. |

| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[1][4] | Aldehydes can be readily oxidized to carboxylic acids. Strong acids can potentially catalyze degradation reactions. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the public domain, based on the chemical nature of aromatic aldehydes and pyridine derivatives, several potential degradation routes can be anticipated.[5]

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-Bromo-5-methylpyridine-4-carboxylic acid). This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

-

Photodegradation: Exposure to UV or visible light can lead to the formation of radical species, initiating a cascade of degradation reactions. This may involve polymerization or rearrangement of the molecule.

-

Hydrolysis: While generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions could potentially affect the molecule, although this is less common for aromatic aldehydes compared to other functional groups.

-

Polymerization/Condensation: Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic catalysts, leading to the formation of oligomeric or polymeric impurities.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended.[6][7][8] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Proposed Forced Degradation Study Protocol

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound (high purity)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Appropriate buffers

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC with UV detection).

-

Data Evaluation:

-

Determine the percentage of degradation by comparing the peak area of the parent compound in stressed and unstressed samples.

-

Identify and quantify any degradation products.

-

Assess the mass balance to ensure that all major degradation products are accounted for.

-

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for monitoring the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Proposed HPLC Method

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation of the parent compound from its potential impurities.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm).

-

Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) to demonstrate its specificity, linearity, accuracy, precision, and robustness.[9]

Visualization of Workflows

Experimental Workflow for Forced Degradation Study

Caption: A proposed experimental workflow for conducting a forced degradation study.

Conclusion

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. Aldehyde - Wikipedia [en.wikipedia.org]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. acdlabs.com [acdlabs.com]

- 8. longdom.org [longdom.org]

- 9. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Precursors and Starting Materials for 3-Bromo-5-methylpyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, precursors, and starting materials for the preparation of 3-bromo-5-methylpyridine-4-carboxaldehyde, a valuable building block in medicinal chemistry and drug development. Due to the limited publicly available information on the direct synthesis of this specific isomer, this guide also details the synthesis of the closely related isomer, 5-bromo-4-methylpyridine-3-carboxaldehyde, for which detailed experimental protocols are available. Furthermore, plausible synthetic routes to the target compound are proposed based on established chemical transformations.

Synthesis of the Isomer: 5-Bromo-4-methylpyridine-3-carboxaldehyde

A well-documented route to a key isomer, 5-bromo-4-methylpyridine-3-carboxaldehyde, starts from 3,5-dibromo-4-methylpyridine. This pathway involves a lithium-halogen exchange followed by formylation.

Synthetic Pathway

Caption: Synthesis of 5-Bromo-4-methylpyridine-3-carboxaldehyde.

Experimental Protocol

The synthesis of 5-bromo-4-methyl-pyridine-3-carbaldehyde is achieved by the formylation of 3,5-dibromo-4-methyl-pyridine.[1]

Step 1: Lithiation 3,5-Dibromo-4-methyl-pyridine (3.8 g, 15.1 mmol) is dissolved in dry THF (150 mL) and cooled to -100°C under an argon atmosphere. n-Butyllithium (2.5 M in hexanes, 6.2 mL, 15.4 mmol) is added dropwise, and the reaction is stirred for 5 minutes.[1]

Step 2: Formylation N,N-Dimethylformamide (DMF) (1.8 mL, 23.2 mmol) is added, and the reaction is stirred for 20 minutes at -100°C and then for 1 hour at -78°C.[1]

Step 3: Work-up and Purification The reaction is quenched with a saturated solution of ammonium chloride and extracted with ether. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography (20% ethyl acetate/hexanes) to yield 5-bromo-4-methyl-pyridine-3-carbaldehyde.[1]

Quantitative Data

| Starting Material | Reagents | Product | Yield |

| 3,5-Dibromo-4-methyl-pyridine | 1. n-BuLi, THF 2. DMF | 5-Bromo-4-methyl-pyridine-3-carbaldehyde | 72% |

Proposed Synthetic Routes for this compound

Synthesis of the Precursor: 3-Bromo-5-methylpyridine

A common route to 3-bromo-5-methylpyridine involves a multi-step synthesis starting from 3-nitro-5-chloropyridine.[2]

Caption: Synthesis of 3-Bromo-5-methylpyridine.

Step 1: Synthesis of 3-Nitro-5-methylpyridine Diethyl malonate is reacted with an alkali metal (e.g., sodium) to form a salt. A toluene solution of 3-nitro-5-chloropyridine is then added dropwise to carry out a condensation reaction. The resulting product is decarboxylated under acidic conditions to yield 3-nitro-5-methylpyridine.[2]

Step 2: Synthesis of 3-Amino-5-methylpyridine 3-Nitro-5-methylpyridine is subjected to hydrogenation reduction using a palladium on carbon (Pd/C) catalyst in methanol. After the reaction, the catalyst is filtered off, and the filtrate is concentrated to give 3-amino-5-methylpyridine.[2]

Step 3: Synthesis of 3-Bromo-5-methylpyridine 3-Amino-5-methylpyridine is first reacted with an acid to form a salt. The salt solution is then cooled to between -10°C and 0°C, and liquid bromine is added dropwise, followed by the dropwise addition of a sodium nitrite water solution. The pH of the solution is then adjusted to be alkaline, and the product is extracted, dried, and concentrated to afford 3-bromo-5-methylpyridine.[2]

| Starting Material | Key Intermediate | Final Product | Overall Yield |

| 3-Nitro-5-chloropyridine | 3-Amino-5-methylpyridine | 3-Bromo-5-methylpyridine | High (not specified)[2] |

Proposed Formylation of 3-Bromo-5-methylpyridine

The introduction of the aldehyde group at the 4-position of 3-bromo-5-methylpyridine is a key step. A common method for such a transformation is ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).

Caption: Proposed formylation of 3-Bromo-5-methylpyridine.

Based on general procedures for the ortho-formylation of substituted pyridines, the following protocol is proposed:

Step 1: Lithiation To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) in dry THF at a low temperature (e.g., -78°C), a solution of 3-bromo-5-methylpyridine in dry THF is added dropwise under an inert atmosphere. The reaction mixture is stirred for a period to allow for the formation of the lithiated intermediate.

Step 2: Formylation Anhydrous DMF is then added to the reaction mixture. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.

Step 3: Work-up and Purification The reaction is quenched with a suitable reagent, such as water or a saturated ammonium chloride solution. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product would then be purified by a suitable method, such as column chromatography, to yield this compound.

Alternative Route: Oxidation of (3-Bromo-5-methylpyridin-4-yl)methanol

An alternative approach would involve the synthesis of the corresponding alcohol, (3-bromo-5-methylpyridin-4-yl)methanol, followed by its oxidation to the aldehyde. The synthesis of the alcohol could potentially be achieved through the lithiation of 3-bromo-5-methylpyridine and subsequent reaction with formaldehyde.

References

The Multifaceted Biological Activities of Substituted Pyridine Carboxaldehydes: A Technical Guide for Drug Discovery Professionals

Introduction

Substituted pyridine carboxaldehydes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The inherent reactivity of the aldehyde group, coupled with the diverse functionalities that can be introduced onto the pyridine ring, allows for the synthesis of a wide array of derivatives with potent biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of substituted pyridine carboxaldehydes, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Anticancer Activity: Targeting Ribonucleotide Reductase

A significant body of research has highlighted the potent anticancer activity of substituted pyridine carboxaldehydes, particularly in the form of their thiosemicarbazone derivatives. These compounds have demonstrated remarkable efficacy against various cancer cell lines, with a primary mechanism of action involving the inhibition of ribonucleotide reductase (RR), a crucial enzyme in DNA synthesis and repair.[1]

Quantitative Anticancer Data

The antitumor activity of several substituted pyridine-2-carboxaldehyde thiosemicarbazones has been extensively evaluated, particularly against murine L1210 leukemia cells. The data, summarized in the table below, showcases the potent in vitro and in vivo efficacy of these compounds.

| Compound | In Vitro IC50 (µM) vs. L1210 cells | In Vivo % T/C vs. L1210 Leukemia in Mice | Dosage Regimen |

| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Not explicitly stated in snippets | 246 | 40 mg/kg, twice daily for six consecutive days |

| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Not explicitly stated in snippets | 255 | 10 mg/kg, twice daily for six consecutive days |

% T/C (Treated/Control x 100) is a measure of antitumor efficacy in vivo. A higher % T/C value indicates greater efficacy.[2][3]

Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary molecular target for the anticancer activity of many pyridine carboxaldehyde thiosemicarbazones is ribonucleotide reductase (RR).[1] This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, an essential step for DNA synthesis. The thiosemicarbazone derivatives, through their ability to chelate iron, disrupt the iron-stabilized free radical in the M2 subunit of RR, thereby inactivating the enzyme.[1] This inhibition of RR leads to a depletion of the deoxyribonucleotide pool, ultimately halting DNA replication and inducing cell death in rapidly proliferating cancer cells.

References

- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyridine Scaffold: A Cornerstone in Structure-Activity Relationship (SAR) Studies for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a fundamental six-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including basicity, hydrogen bonding capability, and aromaticity, make it a versatile component in the design of a vast array of therapeutic agents. This technical guide delves into the core principles of structure-activity relationship (SAR) studies of pyridine-based compounds, offering a comprehensive overview of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows. Pyridine and its derivatives are integral to numerous FDA-approved drugs, highlighting their significance in pharmaceutical research.[1][2]

The Physicochemical Edge of the Pyridine Moiety

The prevalence of the pyridine scaffold in successful drug molecules is a direct result of its advantageous physicochemical properties that positively influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] Key among these are:

-

Basicity: The nitrogen atom's lone pair of electrons imparts basicity (pKa of the pyridinium ion is approximately 5.25), which allows for salt formation to enhance aqueous solubility and improve drug formulation.[3]

-

Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for high-affinity binding to biological targets like enzymes and receptors.[3][4]

-

Aromaticity and π-π Interactions: The aromatic nature of the pyridine ring facilitates π-π stacking interactions with aromatic amino acid residues in protein binding pockets, contributing to target affinity.[3][4]

-

Dipole Moment: The electronegative nitrogen atom creates a dipole moment, influencing the molecule's polarity and its interactions with biological macromolecules.[3]

-

Metabolic Stability: The pyridine ring is generally more resistant to metabolic degradation compared to other aromatic systems.[3]

-

Bioisosterism: The pyridine ring is often employed as a bioisostere for a phenyl ring, a substitution that can modulate potency, selectivity, and other physicochemical properties while maintaining a similar molecular shape and size.[3]

These properties combined make the pyridine scaffold a powerful tool for medicinal chemists to fine-tune the characteristics of drug candidates.

Structure-Activity Relationship (SAR) of Pyridine-Based Kinase Inhibitors

A prominent class of pyridine-containing drugs are protein kinase inhibitors, which are crucial in cancer therapy.[3] Many of these drugs are designed to inhibit specific protein kinases that are aberrantly activated in cancer cells.[3] The following tables summarize the SAR of pyridine-based compounds targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), demonstrating how structural modifications impact their inhibitory activity.

Table 1: SAR of Pyridine-Based EGFR Inhibitors

| Compound ID | Core Scaffold | R1-Substitution | R2-Substitution | IC50 (nM) vs. EGFR | Reference |

| Gefitinib | Quinazoline (contains a pyridine analog) | - | 3-chloro-4-fluoroaniline | 2-37 | [5] |

| Erlotinib | Quinazoline (contains a pyridine analog) | - | 3-ethynylphenyl | 2 | [5] |

| Lapatinib | Quinazoline (contains a pyridine analog) | - | (3-fluorobenzyl)oxy | 10.8 | [6] |

Table 2: SAR of Pyridine-Based CDK Inhibitors

| Compound ID | Core Scaffold | R1-Substitution | R2-Substitution | IC50 (nM) vs. CDK4/Cyclin D1 | IC50 (nM) vs. CDK6/Cyclin D3 | Reference |

| Palbociclib | Pyrido[2,3-d]pyrimidine | 6-acetyl | 2-(5-piperazin-1-ylpyridin-2-yl)amino | 11 | 15 | [7] |

| Ribociclib | Pyrrolo[2,3-d]pyrimidine | 7-cyclopentyl | 2-((5-(piperazin-1-yl)pyridin-2-yl)amino) | 10 | 39 | [7] |

| Abemaciclib | 2-anilinopyrimidine | 5-(4-ethylpiperazin-1-yl)methyl | 4-fluoro-N-(5-fluoro-2-(1-methylethyl)phenyl) | 2 | 10 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the SAR evaluation of pyridine-based compounds.

Synthesis of a Pyridine-Based Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol outlines a general method for the synthesis of 2-aminopyridine derivatives, a common core for many kinase inhibitors.[4]

Materials:

-

2-amino-5-bromopyridine

-

Aryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane, DMA)

-

Microwave reactor or conventional heating setup

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a microwave vial, combine 2-amino-5-bromopyridine (1 equivalent), the desired aryl boronic acid or ester (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).[4]

-

Solvent Addition: Add the appropriate solvent (e.g., a 1,4-dioxane/water mixture) to the vial.[4]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminopyridine derivative.[4]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase.[4]

Materials:

-

Purified recombinant kinase (e.g., EGFR, CDK4)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.[4]

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).[4]

-

Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.[4]

-

Incubation: Incubate the plate at room temperature for 60-120 minutes.[4]

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

-

Data Acquisition: Measure the luminescence using a plate reader.[4]

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

Cell Viability Assay (MTT Assay)

This assay is used to assess the antiproliferative activity of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)[8]

-

Complete cell culture medium

-

Pyridine-based test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)[9]

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. A typical starting concentration range could be from 0.01 µM to 100 µM.[9] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug).[9]

-

Incubation: Incubate the plates for 48-72 hours.[8]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[9]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyridine-based compounds and a typical drug discovery workflow.

Conclusion

The pyridine scaffold continues to be a remarkably successful and enduring motif in medicinal chemistry.[3] Its favorable combination of physicochemical properties, synthetic accessibility, and diverse biological activities ensures its continued prominence in the development of new therapeutics.[3][10] The systematic application of SAR studies, supported by robust experimental protocols and a deep understanding of the underlying biological pathways, is crucial for unlocking the full potential of pyridine-based compounds in addressing a wide range of diseases. This guide provides a foundational framework for researchers and scientists engaged in the exciting and impactful field of pyridine-based drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]

- 6. ClinPGx [clinpgx.org]

- 7. Mechanisms of therapeutic CDK4/6 inhibition in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reaction with 3-Bromo-5-methylpyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[3][4] This document provides detailed application notes and experimental protocols for the Suzuki cross-coupling of 3-Bromo-5-methylpyridine-4-carboxaldehyde with various arylboronic acids. This versatile building block is of significant interest for the synthesis of novel substituted pyridines, which are prevalent scaffolds in many biologically active compounds. The electron-withdrawing nature of the aldehyde group at the 4-position and the steric hindrance from the methyl group at the 5-position can influence the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions for efficient coupling.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[1][5] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[6]

Generalized Reaction Scheme

The general scheme for the Suzuki cross-coupling of this compound with an arylboronic acid is depicted below:

Caption: General scheme of the Suzuki cross-coupling reaction.

Experimental Protocols

Two detailed protocols are provided below: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[2][7]

Protocol 1: Conventional Heating Method

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura coupling of substituted bromopyridines.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane/water (4:1), Toluene/water (4:1), or DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst and ligand (if not using a pre-formed catalyst).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to establish an inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Method

Microwave irradiation can dramatically accelerate the Suzuki coupling, often reducing reaction times from hours to minutes.[8][9]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2) (2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/water (4:1) or ethanol/water)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

-

Add the palladium catalyst.

-

Add the chosen solvent system to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-40 minutes).[3]

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Suzuki cross-coupling of this compound with various arylboronic acids. These conditions are based on optimized procedures for structurally similar bromopyridines and serve as a starting point for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 90-98 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88-96 |

| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 100 | 8 | 82-92 |

| 5 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 10 | 75-85 |

| 6 | Naphthylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 80-90 |

Note: The yields presented are representative and may vary depending on the specific reaction conditions and the purity of the starting materials. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a particular arylboronic acid.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki coupling reactions.

Troubleshooting and Optimization

-

Low or No Yield:

-

Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this.

-

Inefficient Transmetalation: Ensure the base is sufficiently strong and soluble in the reaction medium. Using a different base (e.g., switching from K₂CO₃ to Cs₂CO₃) or a phase-transfer catalyst may improve results.

-

Protodeboronation: The arylboronic acid can be sensitive to aqueous basic conditions. Using anhydrous solvents or a fluoride-based base (e.g., KF) can sometimes prevent this side reaction.[6]

-

-

Formation of Side Products:

-

Homocoupling: The boronic acid can couple with itself. This is often minimized by ensuring the reaction is strictly anaerobic.

-

Debromination: The starting material can be reduced. This can sometimes be suppressed by using a milder base or lower reaction temperatures.

-

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse range of 3-aryl-5-methylpyridine-4-carboxaldehydes. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. The provided protocols and data serve as a valuable resource for researchers in the development of novel compounds for pharmaceutical and materials science applications. Careful optimization of the reaction conditions for each specific arylboronic acid is recommended to achieve the best possible outcomes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for 3-Bromo-5-methylpyridine-4-carboxaldehyde in Medicinal Chemistry

Disclaimer: Publicly available scientific literature and patent databases currently lack specific medicinal chemistry applications, quantitative biological data, and detailed synthetic protocols for derivatives of 3-Bromo-5-methylpyridine-4-carboxaldehyde. The following application notes and protocols are representative examples based on the known reactivity of structurally similar compounds, such as 3-bromopyridine-4-carboxaldehyde and other substituted pyridine aldehydes. These examples are intended to serve as a guide for researchers and drug development professionals on the potential utility of this scaffold.

Application Note: Synthesis of a Hypothetical Kinase Inhibitor Scaffold

Introduction

This compound is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its structure incorporates three key features for drug design: a pyridine ring, a common motif in many approved drugs; a bromine atom, which serves as a handle for cross-coupling reactions to build molecular complexity; and an aldehyde group, which can be readily transformed into a variety of functional groups to modulate potency, selectivity, and pharmacokinetic properties. This application note describes a hypothetical two-step synthetic sequence to generate a potential kinase inhibitor scaffold, demonstrating the utility of this reagent in constructing biologically relevant molecules.

Key Features

-

Dual Reactivity: The orthogonal reactivity of the bromo and aldehyde functionalities allows for sequential, site-selective modifications.

-

Scaffold Hopping and SAR Studies: The pyridine core can serve as a scaffold for "scaffold hopping" from existing inhibitor series, while the two reactive sites are ideal for generating libraries of analogs for structure-activity relationship (SAR) studies.

-

Pharmacophoric Elements: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites.

Hypothetical Application: Synthesis of a Pyrido[4,3-d]pyrimidine-like Core

This hypothetical application outlines the synthesis of a novel scaffold with potential as a kinase inhibitor. The strategy involves an initial Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position, followed by a reductive amination of the aldehyde to append a side chain that could interact with the solvent-exposed region of a kinase active site.

Data Presentation (Hypothetical)

The following tables present hypothetical data for the synthesis and biological evaluation of a representative compound, Compound 2 .

Table 1: Hypothetical Synthesis Yield and Purity

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reaction Step | Hypothetical Yield (%) | Hypothetical Purity (by HPLC) (%) |

| Intermediate 1 | C₁₃H₁₁NO | 197.23 | Suzuki Coupling | 75 | >98 |

| Compound 2 | C₂₀H₂₂N₄O | 346.42 | Reductive Amination | 68 | >99 |

Table 2: Representative Biological Data for Compound 2

| Target Kinase | Hypothetical IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 800 |

Experimental Protocols

Protocol 1: Hypothetical Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Evacuate and backfill the flask with argon three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Intermediate 1 .

Protocol 2: Hypothetical Reductive Amination

This protocol describes the formation of the final compound via reductive amination of Intermediate 1 with a primary amine.

Materials:

-

Intermediate 1 (1.0 eq)

-

(4-aminopiperidin-1-yl)(phenyl)methanone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Intermediate 1 in DCM in a round-bottom flask.

-

Add (4-aminopiperidin-1-yl)(phenyl)methanone and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride in one portion.

-

Continue stirring at room temperature for 16 hours.

-

Monitor the reaction progress by TLC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-